molecular formula C16H19Cl2F3N4 B2687358 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride CAS No. 1431970-20-5

4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride

Cat. No.: B2687358
CAS No.: 1431970-20-5
M. Wt: 395.25
InChI Key: NJASQBDYDRIHGG-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 4-methylphenylamine with a suitable trifluoromethylating agent, followed by cyclization to form the pyrimidine core. Subsequent introduction of the piperazine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride may be used to study the interactions of small molecules with biological targets. Its potential as a ligand for receptors or enzymes can be explored.

Medicine: In the medical field, this compound may have applications in drug discovery and development. Its ability to interact with specific molecular targets can be leveraged to design new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine: This compound is structurally similar but lacks the dihydrochloride moiety.

  • 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(chloromethyl)pyrimidine: This compound has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4.2ClH/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23;;/h2-5,10,20H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASQBDYDRIHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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